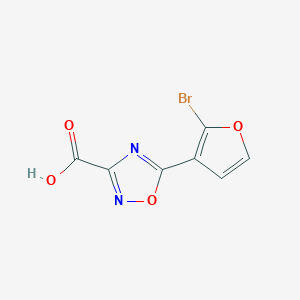
5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromofuran-3-carboxylic acid hydrazide with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted furan derivatives.
Applications De Recherche Scientifique
5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromofuran moiety can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Bromofuran-3-yl)-2,4-dimethylpyrazol-3-amine
- 3-[(2-Bromofuran-3-yl)formamido]-2-hydroxypropanoic acid
- (2S)-4-[(2-Bromofuran-3-yl)formamido]-2-hydroxybutanoic acid
Uniqueness
5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the bromofuran and oxadiazole moieties, which confer distinct reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Propriétés
Formule moléculaire |
C7H3BrN2O4 |
|---|---|
Poids moléculaire |
259.01 g/mol |
Nom IUPAC |
5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O4/c8-4-3(1-2-13-4)6-9-5(7(11)12)10-14-6/h1-2H,(H,11,12) |
Clé InChI |
FENCSLKSUQNQSP-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1C2=NC(=NO2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid](/img/structure/B13079993.png)
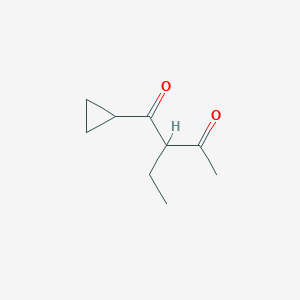



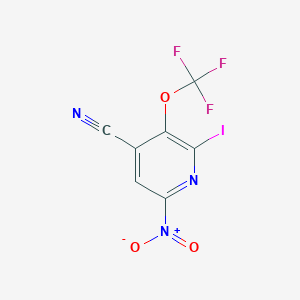
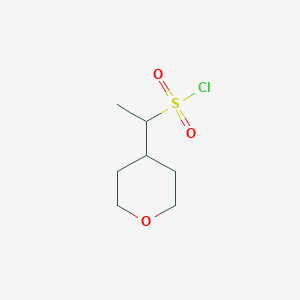

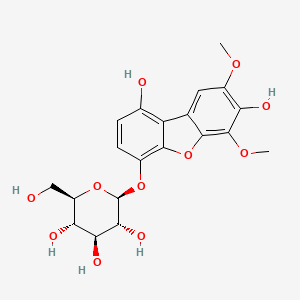
![Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13080032.png)
![tert-Butyl (4-oxospiro[chroman-2,4'-piperidin]-6-yl)carbamate](/img/structure/B13080033.png)
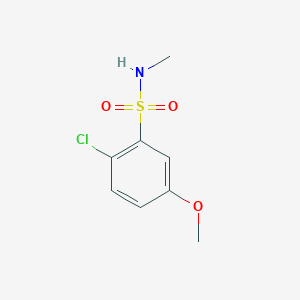
![7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080047.png)
![3-[2-(Trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080059.png)
